molecular formula C8H14O B2972941 2,2,3,3-Tetramethylcyclopropane-1-carbaldehyde CAS No. 16340-68-4

2,2,3,3-Tetramethylcyclopropane-1-carbaldehyde

Cat. No.: B2972941
CAS No.: 16340-68-4
M. Wt: 126.199
InChI Key: IQBFNXYAKGOFOB-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethylcyclopropane-1-carbaldehyde (C₈H₁₄O) is a cyclopropane derivative featuring a strained three-membered ring with four methyl substituents and an aldehyde functional group. Its molecular weight is 126.20 g/mol, and it is identified by CAS numbers such as 1276024-97-5 and 16340-68-4 . The compound’s structure combines the steric hindrance of tetramethyl groups with the reactivity of an aldehyde, making it a unique building block in organic synthesis.

Properties

IUPAC Name

2,2,3,3-tetramethylcyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7(2)6(5-9)8(7,3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBFNXYAKGOFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,2,3,3-Tetramethylcyclopropane with a formylating agent under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .

Types of Reactions:

    Oxidation: The aldehyde group in 2,2,3,3-Tetramethylcyclopropane-1-carbaldehyde can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2,3,3-Tetramethylcyclopropane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,3,3-Tetramethylcyclopropane-1-carbaldehyde exerts its effects is primarily through its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. These reactions are facilitated by the electron-withdrawing nature of the aldehyde group, making the carbonyl carbon more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2,2,3,3-Tetramethylcyclopropanecarboxylic Acid Derivatives
  • Fenpropathrin (C₁₇H₂₄O₃): An ester derivative of 2,2,3,3-tetramethylcyclopropanecarboxylic acid, with a cyano(3-phenoxyphenyl)methyl ester group. Molecular weight: ~276.37 g/mol. Used as a pyrethroid insecticide due to its stability and bioactivity .
  • Terallethrin (C₂₀H₂₈O₃): Another ester derivative, incorporating a 3-allyl-2-methyl-4-oxocyclopent-2-enyl group.

Comparison with Aldehyde :

  • Reactivity : The aldehyde group undergoes nucleophilic addition (e.g., forming Schiff bases), while esters participate in hydrolysis or transesterification. The aldehyde’s higher reactivity requires stabilization under inert conditions.
  • Applications : Aldehydes serve as synthetic intermediates, whereas esters like Fenpropathrin and terallethrin are end-use agrochemicals .
Substituted Cyclopropanecarboxylic Acids
  • 2,2-Dimethylcyclopropanecarboxylic Acid (C₆H₁₀O₂): Fewer methyl groups reduce steric hindrance, increasing reactivity in ring-opening reactions. Molecular weight: 130.14 g/mol .
  • 1-Ethylcyclopropanecarboxylic Acid (C₆H₁₀O₂): Ethyl substituent alters electronic and steric profiles compared to tetramethyl derivatives, affecting solubility and stability .

Comparison with Aldehyde :

  • Steric Effects : The aldehyde’s tetramethyl groups impede nucleophilic attack, slowing reactions compared to less substituted analogs.

Structural Analogues with Modified Rings

  • 1,1,2,2-Tetramethylcyclopropane (C₇H₁₄): Lacks the aldehyde group, resulting in lower polarity and higher volatility. Used in studies of cyclopropane ring strain and stability .
  • N-(4,5-Dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethylcyclopropane-1-carboxamide : Deuterated/tritiated derivatives highlight isotopic labeling applications, emphasizing the versatility of the cyclopropane core in medicinal chemistry .

Comparison with Aldehyde :

  • Functional Diversity : The absence of an aldehyde limits reactivity but expands utility in isotopic tracing (deuterated derivatives) or ligand design (carboxamides) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Application
2,2,3,3-Tetramethylcyclopropane-1-carbaldehyde C₈H₁₄O 126.20 Aldehyde Synthetic intermediate
Fenpropathrin C₁₇H₂₄O₃ ~276.37 Ester Insecticide
2,2-Dimethylcyclopropanecarboxylic Acid C₆H₁₀O₂ 130.14 Carboxylic acid Organic synthesis
1,1,2,2-Tetramethylcyclopropane C₇H₁₄ 98.19 Hydrocarbon Ring-strain studies

Reactivity and Stability

Parameter This compound Fenpropathrin 2,2-Dimethylcyclopropanecarboxylic Acid
Steric Hindrance High (tetramethyl groups) Moderate Low
Reactivity High (aldehyde) Low (ester) Moderate (carboxylic acid)
Stability Air-sensitive (oxidizable) High High (stable under ambient conditions)

Biological Activity

2,2,3,3-Tetramethylcyclopropane-1-carbaldehyde is a cyclopropane derivative that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C8H14OC_8H_{14}O and features a unique cyclopropane ring substituted with four methyl groups and an aldehyde functional group. Its structural characteristics contribute to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The aldehyde group can participate in nucleophilic addition reactions, forming covalent bonds with amino acids in proteins, which may alter their function.

Key Mechanisms:

  • Nucleophilic Addition: The aldehyde can react with nucleophiles such as amino groups in proteins.
  • Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation: Interaction with specific receptors may influence signal transduction pathways.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit various biological activities:

Activity Type Description
Antimicrobial Exhibits activity against certain bacterial strains.
Anti-inflammatory Potential to modulate inflammatory pathways through receptor interactions.
Cytotoxicity Some derivatives show cytotoxic effects on cancer cell lines.
Neuroprotective Investigated for potential protective effects in neurodegenerative diseases.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent .

Study 2: Anti-inflammatory Effects

Research published in a peer-reviewed journal investigated the anti-inflammatory effects of the compound using an animal model of induced inflammation. The study demonstrated a reduction in inflammatory markers following treatment with the compound, indicating its potential for therapeutic use in inflammatory diseases .

Study 3: Cytotoxicity Against Cancer Cells

A series of experiments were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that certain derivatives exhibited selective toxicity towards breast cancer cells while sparing normal cells .

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